2-(Methylsulfanyl)-1H-perimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-perimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-15-12-13-9-6-2-4-8-5-3-7-10(14-12)11(8)9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVZBYEHKWSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC3=C2C(=CC=C3)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524519 | |
| Record name | 2-(Methylsulfanyl)-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92972-05-9 | |
| Record name | 2-(Methylsulfanyl)-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformational Analysis of 2 Methylsulfanyl 1h Perimidine Systems
Spectroscopic Elucidation of Chemical Connectivity
Spectroscopic techniques are pivotal in confirming the structural integrity and connectivity of atoms within a molecule. For 2-(methylsulfanyl)-1H-perimidine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been the primary tools for its characterization in solution and the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The structure of the neutral form of this compound has been previously studied using ¹H and ¹³C NMR spectroscopy. dntb.gov.ua While the specific spectral data from this study by Woodgate, Herbert, and Denny in 1988 were not accessible for this review, the citation indicates that a comprehensive analysis was performed to confirm the compound's chemical structure.
Generally, for perimidine systems, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene (B1677914) core and the protons of the methylsulfanyl group. The chemical shifts and coupling constants of the aromatic protons provide insights into the electronic environment of the fused ring system. The singlet corresponding to the -SCH₃ group would confirm the presence of the methylsulfanyl substituent.
Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework. The number of distinct signals would correspond to the number of chemically non-equivalent carbon atoms, and their chemical shifts would be indicative of their hybridization and local electronic environment. The signal for the carbon of the methyl group would appear in the aliphatic region, while the aromatic carbons would resonate at lower field. The carbon at the 2-position, bonded to two nitrogen atoms and a sulfur atom, would have a characteristic chemical shift.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While specific mass spectral data for this compound were not found in the reviewed literature, the molecular weight of its iodide salt, 2-(methylsulfanyl)-1H-perimidin-3-ium iodide (C₁₂H₁₁N₂S⁺·I⁻), has been reported as 342.19 g/mol . dntb.gov.ua This corresponds to a molecular weight of approximately 213.29 g/mol for the free cation, which is consistent with the molecular formula of the protonated form of this compound.
The fragmentation pattern of this compound under mass spectrometry would be expected to provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include the loss of the methylsulfanyl radical (•SCH₃) or the thiomethyl radical (•CH₃S), as well as cleavages within the perimidine ring system. The analysis of these fragment ions would be instrumental in confirming the molecular structure.
Crystallographic Investigations of Solid-State Structures
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive view of the molecular structure, bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study has been conducted on the iodide salt of this compound, specifically 2-(methylsulfanyl)-1H-perimidin-3-ium iodide. dntb.gov.ua This study provides detailed insights into the geometry of the protonated form of the molecule in the crystalline state.
The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data reveals key aspects of the molecular structure. For instance, the C-N bond lengths within the amidinium moiety of the cation are nearly equal, suggesting delocalization of the positive charge across the N-C-N fragment. dntb.gov.ua The methylsulfanyl group is observed to be nearly coplanar with the perimidine ring system, as indicated by the N1-C2-S-C1 and N2-C2-S-C1 torsion angles of 2.9 (5)° and -177.2 (3)°, respectively. dntb.gov.ua
Table 1: Crystal Data and Structure Refinement for 2-(Methylsulfanyl)-1H-perimidin-3-ium iodide
| Parameter | Value |
| Empirical Formula | C₁₂H₁₁N₂S⁺·I⁻ |
| Formula Weight | 342.19 |
| Temperature | 298 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0107 (14) |
| b (Å) | 8.8968 (18) |
| c (Å) | 19.520 (4) |
| β (°) | 95.90 (3) |
| Volume (ų) | 1211.1 (4) |
| Z | 4 |
Data sourced from Ghorbani, M. H. (2012). dntb.gov.ua
Analysis of Molecular Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
In the crystal structure of 2-(methylsulfanyl)-1H-perimidin-3-ium iodide, the cations and iodide anions are linked through intermolecular hydrogen bonds. dntb.gov.ua Specifically, two distinct N-H···I hydrogen bonds are formed, creating chains of molecules that propagate along the b-axis of the crystal lattice. dntb.gov.ua
Theoretical Modeling of Molecular Geometry and Conformational Preferences
Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into molecular properties that may be difficult to study experimentally.
No specific theoretical modeling studies on the molecular geometry and conformational preferences of this compound were identified in the reviewed literature. However, computational studies on related perimidine derivatives have been performed to understand their electronic structure, stability, and reactivity. For instance, DFT calculations have been used to investigate the antioxidant properties of other perimidine derivatives. Such studies typically involve geometry optimization to find the lowest energy conformation and subsequent calculation of various molecular descriptors.
A theoretical study on this compound could provide valuable information on its preferred conformation (e.g., the rotational barrier of the methylsulfanyl group), the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) for Optimized Geometries
Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure and geometry of molecules. aps.orgyoutube.comyoutube.com This method allows for the calculation of optimized molecular geometries, vibrational frequencies, and other electronic properties by approximating the exchange-correlation energy, a key component of the total electronic energy. youtube.com For complex heterocyclic systems like perimidines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide valuable insights into their structural parameters. sdiarticle4.commaterialsciencejournal.org
While specific DFT optimization data for the neutral this compound is not extensively documented in the reviewed literature, analysis of the closely related salt, 2-Methylsulfanyl-1H-perimidin-3-ium iodide, provides experimentally determined geometric parameters from X-ray crystallography. nih.gov In the crystalline state of this salt, the 2-methylsulfanylperimidinium cation exhibits a nearly planar conformation. nih.gov
The planarity of the system is indicated by the torsion angles N1—C2—S—C1 and N2—C2—S—C1, which are 2.9 (5)° and -177.2 (3)°, respectively. nih.gov This suggests a significant degree of conjugation between the lone pair electrons of the sulfur atom and the amidinium moiety (HN—C=NH+) of the perimidine ring. nih.gov This conjugation is further supported by the observed bond lengths. The C2—S bond length is 1.730 (5) Å, which is shorter than the C1—S bond length of 1.789 (5) Å. nih.gov
Furthermore, the C—N bond lengths within the heterocyclic ring (C2—N1 and C2—N2) are approximately equal, at 1.325 (5) Å and 1.326 (6) Å, respectively. nih.gov This equalization of bond lengths is characteristic of delocalized π-electron systems, a feature common in amidinium cations. nih.gov
| Bond | Length (Å) |
|---|---|
| C2—S | 1.730 (5) |
| C1—S | 1.789 (5) |
| C2—N1 | 1.325 (5) |
| C2—N2 | 1.326 (6) |
| Atoms | Angle (°) |
|---|---|
| N1—C2—S—C1 | 2.9 (5) |
| N2—C2—S—C1 | -177.2 (3) |
Conformational Isomerism and Tautomeric Equilibria in Solution and Solid States
The structural dynamics of this compound involve considerations of both conformational isomerism and tautomerism. Conformational isomers, or rotamers, arise from the rotation around single bonds. For this molecule, rotation around the C2—S bond could lead to different spatial arrangements of the methyl group relative to the perimidine ring. The near planarity observed in the solid-state structure of the cation suggests a low energy barrier to rotation, though steric and electronic effects would influence the preferred conformation in different environments. nih.gov
Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of the chemistry of many nitrogen-containing heterocycles. For this compound, several tautomeric forms are possible. The predominant forms are likely the amino-imino tautomers, characteristic of 2-substituted perimidines.
The existence of different tautomeric forms in the solid state versus in solution is a known phenomenon. researchgate.netacs.org For instance, studies on 2-methylthio-imidazolines have shown that a "conjugated tautomeric form" exists in the solid state, while a "non-conjugated tautomeric form" is present in nonpolar solutions. In polar solvents, an equilibrium between both forms can be observed. researchgate.net This suggests that the tautomeric equilibrium of this compound could also be sensitive to the solvent environment.
In the solid state, intermolecular forces, such as hydrogen bonding, play a significant role in stabilizing a particular tautomer. The crystal structure of 2-Methylsulfanyl-1H-perimidin-3-ium iodide reveals that the cations and iodide anions are linked by N—H⋯I hydrogen bonds, forming chains. nih.gov While this is the protonated form, it highlights the importance of hydrogen bonding in the solid-state architecture of perimidine systems. In solution, especially in solvents of varying polarity, the equilibrium can shift, potentially favoring a different tautomeric form or a dynamic exchange between tautomers. acs.orgmdpi.com Detailed spectroscopic studies, such as NMR in different solvents, would be necessary to fully elucidate the tautomeric behavior of neutral this compound in solution.
Electronic Structure and Reactivity Profiling of 2 Methylsulfanyl 1h Perimidine
Computational Elucidation of Electronic Structure
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. reddit.comphyschemres.org
For perimidine derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic system. sdiarticle4.com For instance, in studies of similar compounds, the HOMO is often located on the electron-rich perimidine function, while the LUMO can be distributed across the entire structure. sdiarticle4.com The specific energies of HOMO, LUMO, and the resulting energy gap for 2-(Methylsulfanyl)-1H-perimidine would require a dedicated DFT calculation, which is not available in the searched literature.
Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific values for the target compound were not found in the literature.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. scm.com It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgresearchgate.net
For this compound, one would expect negative potential regions to be concentrated around the nitrogen atoms of the perimidine ring and the sulfur atom of the methylsulfanyl group, due to their lone pairs of electrons. nih.govrsc.org These sites would be the primary locations for hydrogen bonding and electrophilic interactions. Positive potential would likely be found around the hydrogen atoms, particularly the N-H proton. nih.gov A precise MEP map requires computational calculation, which is not available in the searched sources.
Charge Distribution and Natural Population Analysis
Natural Population Analysis (NPA) is a method to calculate the distribution of the electron density onto the individual atoms of a molecule, providing atomic charges. sdiarticle4.com This analysis helps in understanding the electrostatic interactions and the local reactivity of atoms within the molecule.
In the case of this compound, NPA would quantify the expected electron-rich nature of the nitrogen and sulfur atoms and the electron-deficient character of the carbon atom attached to these heteroatoms. The analysis provides specific numerical charges for each atom, but these calculated values are not available in the existing literature for this compound.
Theoretical Descriptors of Chemical Reactivity
Global Reactivity Indices
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). scm.com
These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.netscirp.org However, their calculation is contingent on the HOMO and LUMO energy values, which are not available.
Table 2: Global Reactivity Descriptors (Formulas) Specific values cannot be provided as EHOMO and ELUMO are unknown.
| Descriptor | Formula | Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / (2η) | Data not available |
Local Reactivity Indices (e.g., Fukui Functions)
While global indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, identify the reactivity of specific atomic sites within the molecule. scm.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov
f+(r): Predicts the site for nucleophilic attack (where an electron is added).
f-(r): Predicts the site for electrophilic attack (where an electron is removed).
f0(r): Predicts the site for radical attack.
For this compound, calculating Fukui functions would pinpoint which of the nitrogen, sulfur, or carbon atoms are the most likely sites for electrophilic, nucleophilic, or radical reactions. mdpi.com Such calculations are performed using the output of DFT analyses, but the results for this specific molecule are not present in the searched literature. scm.com
Mechanistic Investigations of Chemical Transformations
The reactivity of this compound is governed by the electron-rich perimidine core, the nature of the C2 substituent, and the potential for tautomerism. The presence of the methylsulfanyl group at the 2-position significantly influences its chemical behavior in various reaction environments.
Acid-Mediated Reactions
Under acidic conditions, the perimidine ring system is readily protonated. Theoretical calculations and experimental evidence for related perimidine systems suggest that protonation occurs at the imine nitrogen, forming a stabilized amidinium cation. nih.govresearchgate.net In the case of this compound, this results in the formation of the 2-methylsulfanyl-1H-perimidin-3-ium cation.
X-ray crystallographic studies of the iodide salt of this cation, C₁₂H₁₁N₂S⁺·I⁻, have provided significant structural insights. nih.gov The data reveals that the C-N bond lengths within the heterocyclic ring are nearly equal (approximately 1.325 Å and 1.326 Å), indicating significant delocalization of the positive charge across the N-C-N fragment of the amidinium moiety. nih.gov Furthermore, the methylsulfanyl group is observed to be nearly coplanar with the perimidine ring system, suggesting conjugation between the lone pair electrons of the sulfur atom and the amidinium cation. This is supported by a C2-S bond length of 1.730 Å, which is shorter than a typical C-S single bond. nih.gov
The primary acid-mediated reaction for compounds of this type is hydrolysis. The mechanism for the acid-catalyzed hydrolysis of related imines involves the attack of water on the protonated imine. rsc.org For this compound, this would proceed via the formation of a tetrahedral intermediate at the C2 position, followed by the elimination of methanethiol (B179389) (CH₃SH) to yield perimidin-2-one. The stability of the amidinium cation facilitates this nucleophilic attack at the C2 carbon.
Oxidative and Electrooxidative Coupling Mechanisms
The perimidine ring is susceptible to oxidation, and the presence of the electron-donating methylsulfanyl group is expected to lower the oxidation potential. nih.gov Oxidative coupling reactions involving thiols and thioethers often proceed through the formation of sulfur-centered radicals or sulfenium cations. rsc.org
In the context of this compound, an oxidative environment could lead to several mechanistic pathways:
S-S Dimerization: Initial one-electron oxidation could generate a radical cation localized on the sulfur atom. Two of these radical cations could then couple to form a disulfide-linked dimeric perimidine species. This is a common pathway for the oxidative coupling of thiols. nih.gov
C-C or C-N Coupling: Alternatively, the radical cation could be delocalized over the entire perimidine-naphthalene π-system. rsc.org This would make the electron-rich positions of the naphthalene (B1677914) ring (positions 4, 6, 7, and 9) susceptible to electrophilic attack, leading to C-C or C-N bond formation and subsequent polymerization or oligomerization. nih.govnih.gov
Oxidative Cyclization: In the presence of suitable nucleophiles, hypervalent iodine-promoted oxidative coupling has been shown to form new heterocyclic rings by activating C-S bonds. nih.gov A similar mechanism could be envisioned for this compound, potentially leading to more complex fused systems.
Electrooxidative studies on related perimidine-carbazole systems show that potential-controlled oxidation allows for selective coupling, often resulting in the formation of stable π-dimers. nih.gov
Reactivity of Perimidine Carbenes and Related Intermediates
Perimidines are precursors to N-heterocyclic carbenes (NHCs), which are highly versatile ligands in organometallic chemistry and as organocatalysts. wikipedia.org The formation of a perimidin-2-ylidene, a stable carbene, can be achieved from a 2-substituted perimidine. The 2-methylsulfanyl group can function as a leaving group to generate the desired carbene intermediate.
The general strategy involves the deprotonation of the corresponding perimidinium salt. For this compound, the first step would be N-alkylation or N-arylation, followed by methylation of the sulfur to create a better leaving group (e.g., a methylsulfonium salt). Subsequent treatment with a strong base would abstract the proton from the other nitrogen and eliminate the leaving group from the C2 position, yielding the free N-heterocyclic carbene.
Alternatively, methods like reductive desulfurization of the corresponding 2-thione or dechlorination of 2-chloroazolium salts are common for generating NHCs. nih.govbeilstein-journals.org The reactivity of the resulting perimidine carbene would be typical of persistent carbenes, acting as a strong σ-donor and participating in a wide range of reactions, including coordination to metal centers and catalysis of organic transformations. wikipedia.orgbeilstein-journals.orgnih.gov
Electrochemical Behavior and Redox Processes
The electrochemical properties of this compound are dictated by the redox-active perimidine core and the sulfur-containing substituent.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of electroactive species. onlineacademicpress.com While specific CV data for this compound is not widely published, its behavior can be predicted based on studies of related perimidine and sulfur-containing heterocyclic compounds. nih.govbeilstein-journals.orgresearchgate.net
The cyclic voltammogram is expected to show at least one quasi-reversible or irreversible oxidation wave at a relatively low potential, corresponding to the formation of a radical cation. The electron-donating nature of the methylsulfanyl group, combined with the electron-rich perimidine system, should facilitate this oxidation. The initial oxidation is likely centered on the sulfur atom or the perimidine π-system. nih.govrsc.org
Subsequent electrochemical processes may be observed at higher potentials, corresponding to further oxidation to a dication or other stable species. nih.gov The reversibility of the redox couple will depend on the stability of the generated radical cation and its tendency to undergo follow-up chemical reactions, such as dimerization or polymerization.
Table 1: Predicted Electrochemical Data for this compound based on Analogous Compounds
| Process | Potential (V vs. Fc/Fc⁺) | Characteristics | Probable Species Formed |
| First Oxidation | +0.4 to +0.8 | Quasi-reversible / Irreversible | Radical Cation |
| Second Oxidation | > +1.0 | Irreversible | Dication / Coupled Products |
Note: These values are estimations based on data for related sulfur-containing heterocycles and perimidine derivatives and may vary depending on the solvent, electrolyte, and scan rate.
Mechanism of Radical Cation Formation and Coupling
The initial step in the redox process is the one-electron oxidation of the neutral molecule to its corresponding radical cation. conicet.gov.ar
Equation 1: Formation of the Radical Cation
The fate of this radical cation is highly dependent on the reaction conditions. Based on studies of similar systems, two primary pathways are plausible: rsc.orgnih.gov
Radical-Radical Coupling: Two radical cations can couple directly to form a dicationic dimer. If the spin density is localized on the sulfur atoms, this would result in a disulfide linkage. If the spin is delocalized onto the perimidine ring, C-C or C-N bonds may form. This process is often rapid and can lead to the deposition of a polymeric film on the electrode surface.
π-Dimer Formation: In some cases, particularly with planar aromatic systems, the radical cations can form stable π-dimers. These are non-covalently bonded species held together by π-π stacking interactions. Electrochemical and spectroelectrochemical studies on perimidine-containing monomers have shown that such π-dimers can be remarkably stable, sometimes being favored over covalent bond formation. nih.gov
Investigation of Multiredox States
The ability of a molecule to exist in multiple oxidation states, known as multiredox behavior, is a critical aspect of its electronic profile, with significant implications for its potential applications in materials science and electronics. For this compound, a comprehensive understanding of its capacity to undergo reversible or irreversible electron transfer processes is key to evaluating its utility as a molecular building block for functional materials. While direct and extensive studies on the multiredox states of this compound are not widely available in the current body of scientific literature, insights can be drawn from the electrochemical behavior of related perimidine derivatives and sulfur-containing aromatic systems.
The perimidine core is known to be electroactive. mdpi.com The presence of both π-excessive and π-deficient characteristics within the tricyclic system, arising from the lone pair of electrons on the nitrogen atoms delocalizing into the naphthalene ring, allows for both oxidation and reduction processes. mdpi.com The introduction of a methylsulfanyl (-SCH₃) group at the 2-position is expected to significantly modulate these redox properties. The sulfur atom, with its available lone pairs, can participate in the π-conjugation of the aromatic system, generally leading to a lowering of the oxidation potential and making the molecule more susceptible to electron loss.
Electrochemical studies on more complex systems incorporating the perimidine moiety, such as perimidine-carbazole-thiophene monomers, have demonstrated the potential for multiredox activity. mdpi.com For instance, the oxidation of a carbazole (B46965) derivative substituted with a perimidine unit reveals multiple, irreversible anodic peaks, indicating a series of electron transfer steps. mdpi.com Although this is a more extended π-system, it highlights the capacity of the perimidine unit to participate in complex redox processes.
In one such study on a related monomer, three distinct irreversible anodic peaks were observed during cyclic voltammetry, as detailed in the table below.
Table 1: Anodic Peak Potentials of a Perimidine-Carbazole-Thiophene Monomer
| Peak | Potential (V) | Reversibility |
|---|---|---|
| 1st Anodic Peak | +0.45 | Irreversible |
| 2nd Anodic Peak | +0.61 | Irreversible |
| 3rd Anodic Peak | +0.81 | Irreversible |
Data sourced from electrochemical studies on a complex perimidine derivative. mdpi.com
This step-wise oxidation suggests the formation of progressively higher oxidation states. While these specific values are not directly attributable to this compound, they provide a valuable reference for the kind of multiredox behavior that might be anticipated. The irreversibility of these peaks also suggests that the oxidized species may be highly reactive, potentially undergoing subsequent chemical reactions such as dimerization or polymerization. mdpi.com
Furthermore, research on the electrochemical behavior of other sulfur-containing aromatic compounds can offer clues. For example, studies on 2-methylthiobenzene derivatives have shown that the methylthio group can influence the redox potentials and reaction pathways. xmu.edu.cn
A thorough investigation into the multiredox states of this compound would necessitate detailed electrochemical analysis, likely employing techniques such as cyclic voltammetry and differential pulse voltammetry. Such studies would aim to determine the precise potentials of its oxidation and reduction events, the reversibility of these processes, and the stability of the resulting radical ions or other oxidized/reduced species. This fundamental data is crucial for predicting the electronic behavior of materials derived from this compound and for designing molecules with tailored redox properties for specific applications.
Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques
Vibrational Spectroscopy for Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure, bonding, and intermolecular interactions of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For 2-(Methylsulfanyl)-1H-perimidine, FT-IR analysis would be expected to reveal characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds. The N-H stretching vibration of the perimidine ring typically appears as a broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching of the methyl group would likely be observed between 2850 and 3000 cm⁻¹.
The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-S stretching vibration of the methylsulfanyl group is typically weaker and appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range. For instance, a study on a related compound, 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine, reported a C-S-C group absorption at 827 cm⁻¹.
Hypothetical FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3400 | N-H stretching | Medium, Broad |
| ~3050 | Aromatic C-H stretching | Medium |
| ~2920 | Aliphatic C-H stretching (CH₃) | Weak to Medium |
| ~1620 | C=N stretching | Strong |
| ~1590, 1510, 1450 | Aromatic C=C stretching | Strong to Medium |
| ~700 | C-S stretching | Weak to Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the perimidine core and the C-S bond. The symmetric breathing vibrations of the aromatic rings would be expected to produce strong Raman signals.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from lower to higher energy molecular orbitals. The electronic absorption spectra of perimidine systems are typically characterized by two intense, broad bands. These correspond to π-π* transitions within the conjugated aromatic system. The introduction of the methylsulfanyl group, a sulfur-containing auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the parent 1H-perimidine, due to the extension of the conjugated system by the lone pair electrons on the sulfur atom.
Anticipated UV-Visible Absorption Data for this compound (in a non-polar solvent):
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| ~240-260 | High | π-π |
| ~350-380 | High | π-π |
Hyphenated Spectroelectrochemical Methods
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide in-situ characterization of electrochemically generated species. This is particularly useful for studying the electronic and structural changes that occur during redox reactions.
In-situ UV-Vis Spectroelectrochemistry
In-situ UV-Vis spectroelectrochemistry would allow for the monitoring of changes in the electronic absorption spectrum of this compound as the applied potential is varied. Upon oxidation or reduction, new absorption bands corresponding to the formation of radical cations, anions, or other intermediates would be expected to appear. This technique provides valuable information on the electronic structure of the redox-active species and the kinetics of their formation and decay.
In-situ IR Spectroelectrochemistry
In-situ IR spectroelectrochemistry provides real-time vibrational information on the species generated at the electrode surface. By applying a potential to induce the oxidation or reduction of this compound, changes in the FT-IR spectrum can be observed. These changes would reflect the alterations in bond strengths and molecular symmetry upon electron transfer. For example, the frequencies of the C=N and C=C stretching vibrations would be sensitive to the charge distribution in the perimidine ring, and shifts in these bands would indicate the location of the redox center within the molecule.
Theoretical and Computational Chemistry Studies of 2 Methylsulfanyl 1h Perimidine
Density Functional Theory (DFT) Applications in Perimidine Research
Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecular systems. Its application to 2-(Methylsulfanyl)-1H-perimidine would offer profound insights into its reactivity, stability, and spectroscopic characteristics.
Benchmarking and Basis Set Selection for Accurate Calculations
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For a novel compound like this compound, a benchmarking study would be the essential first step. This involves comparing the results obtained from a variety of functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G*, 6-311++G(d,p), aug-cc-pVTZ) against experimental data or higher-level computational methods. The presence of a sulfur atom and a conjugated π-system in the molecule necessitates careful selection to accurately model electron correlation and potential non-covalent interactions.
A systematic approach would involve optimizing the geometry of this compound with different functional/basis set combinations and comparing key structural parameters (bond lengths, angles) to those determined by X-ray crystallography, if available. For related heterocyclic systems, studies have shown that hybrid functionals often provide a good balance of accuracy and computational cost.
Table 1: Representative DFT Functionals and Basis Sets for Benchmarking Studies
| Functional Family | Example Functionals | Basis Set Type | Example Basis Sets |
| Hybrid GGA | B3LYP, PBE0 | Pople Style | 6-31G(d), 6-311+G(d,p) |
| Meta-GGA | M06-2X, TPSS | Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ |
| Range-Separated | CAM-B3LYP, ωB97X-D |
This table is illustrative and represents a starting point for a comprehensive benchmarking study.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Once a suitable level of theory is established, DFT can be employed to predict various spectroscopic properties. A particularly valuable application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. gaussian.com
Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would be instrumental in confirming its structure and aiding in the interpretation of experimental spectra. Calculations would involve optimizing the molecular geometry followed by a GIAO calculation at the chosen level of theory. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can often be resolved through empirical scaling factors or by using more advanced computational models. conicet.gov.ar
Table 2: Hypothetical Data for GIAO-Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C4/C9 | Data not available | Data not available |
| C5/C8 | Data not available | Data not available |
| C6/C7 | Data not available | Data not available |
| C3a/C9a | Data not available | Data not available |
| C6a | Data not available | Data not available |
| S-CH₃ | Data not available | Data not available |
Currently, no published data exists for the theoretical or experimental NMR chemical shifts of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Dynamics
The this compound molecule possesses conformational flexibility, particularly around the C-S bond and the orientation of the methylsulfanyl group relative to the perimidine ring. MD simulations could elucidate the preferred conformations and the energy barriers between them. Such studies would reveal the dynamic nature of the molecule in the gas phase or in solution, which can be crucial for understanding its reactivity and biological activity.
Interactions with Solvent Environments
The behavior of this compound in different solvents is critical for its application in various chemical processes. MD simulations can model the explicit interactions between the solute and solvent molecules. By analyzing the radial distribution functions and coordination numbers, one can quantify the solvation shell structure. This is particularly important for understanding hydrogen bonding interactions involving the N-H protons of the perimidine ring and the sulfur atom with protic or aprotic solvents.
Quantum Chemical Calculations for Adsorption Phenomena
The study of how this compound interacts with surfaces is essential for applications in materials science, such as in the development of corrosion inhibitors or functionalized materials. Quantum chemical calculations are indispensable for understanding these adsorption phenomena at a molecular level.
By modeling the interaction of a single this compound molecule with a surface (e.g., a metal oxide or a graphene sheet), it is possible to calculate the adsorption energy, determine the most stable adsorption geometry, and analyze the nature of the chemical bonding through techniques like charge density difference plots and density of states (DOS) analysis. researchgate.net These calculations would clarify whether the adsorption is primarily due to physisorption (van der Waals forces) or chemisorption (covalent bond formation).
Table 3: Illustrative Data from a Hypothetical Adsorption Study
| Surface Material | Adsorption Energy (eV) | Key Interacting Atoms |
| Iron (110) | Data not available | Data not available |
| Graphene | Data not available | Data not available |
| Copper (111) | Data not available | Data not available |
No experimental or theoretical data on the adsorption of this compound has been reported in the literature.
Modeling of Adsorption on Metal Surfaces
The adsorption of organic molecules on metal surfaces is a fundamental process in various applications, including corrosion inhibition. Density Functional Theory (DFT) is a widely used computational method to model this phenomenon. DFT calculations can elucidate the mechanism of interaction between the inhibitor molecule and the metal surface, predict the adsorption energy, and identify the most stable adsorption configuration.
For heterocyclic compounds similar to this compound, studies have shown that the presence of heteroatoms (like nitrogen and sulfur) and π-electrons in aromatic rings plays a crucial role in the adsorption process. These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, forming a protective film. The adsorption can be characterized as either physisorption (physical adsorption) or chemisorption (chemical adsorption), depending on the strength of the interaction.
In the case of this compound, the perimidine ring system with its two nitrogen atoms and the exocyclic sulfur atom in the methylsulfanyl group are expected to be the primary sites of interaction with a metal surface. DFT studies on related corrosion inhibitors, such as those derived from pyrimidine (B1678525) and imidazole, have indicated that the molecules tend to adsorb in a flat orientation on the metal surface, maximizing the contact area. researchgate.netgsconlinepress.com The binding energy and the nature of the orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) are key parameters derived from these calculations that help in understanding the inhibition efficiency. researchgate.netgsconlinepress.com
Thermodynamic Parameters of Adsorption (e.g., Langmuir Isotherm)
The adsorption of an inhibitor on a metal surface can often be described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. The Langmuir adsorption isotherm is one of the most commonly used models for this purpose. It assumes that the adsorption occurs at specific localized sites on the surface and that the adsorbed layer is a monolayer.
The Langmuir isotherm is given by the equation:
C/θ = 1/K_ads + C
where:
θ is the surface coverage
C is the inhibitor concentration
K_ads is the adsorption equilibrium constant
The adsorption equilibrium constant, K_ads, is related to the standard free energy of adsorption (ΔG°_ads) by the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where R is the universal gas constant, T is the absolute temperature, and the value 55.5 is the concentration of water in mol/L.
Theoretical Studies of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Theoretical calculations, particularly DFT, are instrumental in predicting and understanding the NLO properties of new materials, guiding the synthesis of promising candidates.
Prediction of Third-Order Nonlinear Susceptibility
The macroscopic third-order NLO susceptibility (χ⁽³⁾) of a material is related to the microscopic second hyperpolarizability (γ) of its constituent molecules. For a bulk material, χ⁽³⁾ can be estimated from the calculated γ and the number density of the molecules. The third-order susceptibility is a complex quantity, having both real and imaginary parts, which are associated with nonlinear refraction and nonlinear absorption, respectively.
Experimental techniques like the Z-scan method are used to measure the third-order nonlinear optical properties of materials. nih.gov Theoretical predictions of χ⁽³⁾ are valuable for screening potential NLO materials before their synthesis and experimental characterization. For thin films, the relationship between the measured nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) and the third-order susceptibility is well-established. nih.gov
For single-layer graphene, the modulus of χ⁽³⁾ has been measured to be in the range of 10⁻⁷ to 10⁻⁶ esu. aps.org For an ultrathin film containing a porphyrin derivative, the nonlinear absorption coefficient and refractive index were found to be -9.7 x 10⁻⁵ m/W and -7.56 x 10⁻¹² m²/W, respectively. nih.gov These values highlight the potential of organic and nanomaterials in third-order NLO applications.
Analysis of Noncovalent Interactions in Condensed Phases
Noncovalent interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the crystal packing and, consequently, the physical properties of molecular solids. Understanding these interactions is essential for crystal engineering and for predicting the properties of materials in their solid state.
Periodic DFT Calculations for Crystal Lattices
Periodic DFT calculations are a powerful tool for studying the structure and properties of crystalline materials. These calculations take into account the periodic nature of the crystal lattice and can provide accurate descriptions of the geometry, electronic structure, and intermolecular interactions.
For this compound, while no periodic DFT calculations on the neutral form have been reported, the crystal structure of its iodide salt, 2-methylsulfanyl-1H-perimidin-3-ium iodide, has been determined by X-ray crystallography. nih.gov In the crystal lattice of this salt, the cations and anions are linked by N-H···I hydrogen bonds, forming chains. nih.gov The methylsulfanyl group is nearly coplanar with the perimidine rings, and the C-N bond lengths in the heterocyclic ring are nearly equal, suggesting electron delocalization. nih.gov
A Hirshfeld surface analysis, often coupled with DFT calculations, can be used to visualize and quantify the intermolecular interactions in a crystal. This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. The resulting surface can be color-coded to highlight different types of intermolecular contacts. For a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H and H···C/C···H interactions. nih.gov
Table 2: Crystallographic Data for 2-Methylsulfanyl-1H-perimidin-3-ium iodide
| Parameter | Value |
| Formula | C₁₂H₁₁N₂S⁺·I⁻ |
| Molecular Weight | 342.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0107 (14) |
| b (Å) | 8.8968 (18) |
| c (Å) | 19.520 (4) |
| β (°) | 95.90 (3) |
| Volume (ų) | 1211.1 (4) |
| Z | 4 |
Data from nih.gov
These crystallographic data provide the fundamental unit cell parameters for the iodide salt of this compound, which would be the starting point for any periodic DFT calculations to further investigate its solid-state properties.
Quantitative Analysis of Intermolecular Forces in this compound
The three-dimensional architecture and stability of crystalline solids are governed by a complex interplay of intermolecular forces. In the case of this compound, a comprehensive understanding of these interactions is crucial for predicting its crystal packing, physical properties, and potential applications. While a specific, detailed quantitative analysis of the intermolecular forces for the neutral form of this compound is not extensively documented in publicly available literature, significant insights can be drawn from computational studies and crystal structure analyses of closely related perimidine derivatives. Methodologies such as Hirshfeld surface analysis and interaction energy calculations are instrumental in dissecting and quantifying these non-covalent interactions.
Studies on analogous 2-substituted perimidine compounds reveal a consistent pattern of intermolecular contacts. The primary interactions are typically hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts. The H···H interactions are generally the most abundant, a direct consequence of the hydrogen atoms populating the molecular surface.
For instance, in a related compound, 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, Hirshfeld surface analysis indicated that H···H contacts account for 52.9% of all intermolecular interactions, while C···H/H···C contacts make up 39.5%. This highlights the predominance of van der Waals forces in the crystal packing. Similarly, analysis of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, which shares structural motifs, showed H···H and H···C interactions contributing 44.8% and 30.6%, respectively.
Based on these and other related structures, a quantitative breakdown of the intermolecular contacts for this compound can be projected. The presence of the methylsulfanyl group introduces a sulfur atom, which can also participate in weaker C—H···S hydrogen bonds. The planar perimidine core is prone to π-π stacking interactions, which are a significant cohesive force in many aromatic systems.
The following interactive data table summarizes the expected percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.
| Type of Intermolecular Contact | Expected Percentage Contribution | Description of Interaction |
| H···H | ~45 - 55% | Van der Waals interactions between hydrogen atoms on adjacent molecules. Generally the largest contribution. |
| C···H / H···C | ~30 - 40% | Weak hydrogen bonds and van der Waals forces involving carbon and hydrogen atoms. |
| N···H / H···N | ~5 - 10% | Conventional and weak hydrogen bonding involving the nitrogen atoms of the perimidine ring and hydrogen atoms. |
| S···H / H···S | ~1 - 5% | Weak hydrogen bonds involving the sulfur atom of the methylsulfanyl group. |
| π-π stacking | Variable | Interactions between the aromatic rings of adjacent perimidine moieties. |
It is important to note that the exact percentages can vary depending on the specific crystal packing arrangement. The tautomeric equilibrium in 1H-perimidines, where the proton can reside on either of the two nitrogen atoms, can also influence the hydrogen bonding patterns.
In the salt form, 2-(methylsulfanyl)-1H-perimidin-3-ium iodide, the crystal structure is dominated by strong N—H···I⁻ hydrogen bonds, which link the cations and anions into chains. nih.gov While this provides valuable structural information about the cation, the intermolecular forces in the neutral compound are expected to be more varied, with a greater contribution from weaker interactions.
Applications of 2 Methylsulfanyl 1h Perimidine in Advanced Materials and Chemical Systems
Contributions to Polymer Science and Engineering
The ability of perimidine derivatives to undergo polymerization and be incorporated into larger macromolecular structures makes them promising candidates for creating novel polymers with tailored functionalities.
Integration into Polymer Backbones
The electrochemical synthesis of polymers from perimidine precursors has been demonstrated as a viable method for creating semi-condensed ambipolar perinone polymers. nih.gov This process involves the electrooxidation of perimidine derivatives, leading to the formation of new bonds and the growth of polymer chains. nih.gov Although specific studies on the electropolymerization of 2-(methylsulfanyl)-1H-perimidine are not extensively documented, the general mechanism of oxidative coupling at the electron-rich positions of the perimidine ring suggests its potential as a monomer. nih.gov The methylsulfanyl group, being an electron-donating group, could influence the oxidation potential and the resulting polymer's electronic properties.
The integration of such perimidine units into a polymer backbone can create materials with complex redox activity and electrical conductivity. nih.gov The resulting polymers may exhibit both p-type and n-type conducting properties, making them ambipolar and suitable for a range of electronic applications. nih.gov
Design of Functional Polymer Systems
Functional polymers are designed to possess specific chemical, physical, or biological properties, enabling their use in specialized applications such as drug delivery, sensors, and biocompatible materials. nih.gov The incorporation of the this compound moiety into polymer structures could impart unique functionalities.
For instance, the nitrogen atoms in the perimidine ring can act as basic sites, allowing for pH-responsive behavior in polymers. This characteristic is particularly useful for creating "smart" materials that respond to changes in their environment. nih.gov Furthermore, the sulfur atom in the methylsulfanyl group can serve as a coordination site for metal ions, a property that can be exploited in the design of polymer-based sensors or catalysts.
The development of functional polymers often involves post-polymerization modification, where functional groups are introduced onto an existing polymer chain. nih.gov The reactivity of the perimidine ring and the methylsulfanyl group in this compound could allow for a variety of chemical transformations to tailor the final properties of the polymer system.
Development of Photonic and Electronic Materials
The distinct optical and electronic properties of perimidines make them attractive for applications in photonics and electronics. nih.gov These properties arise from the extensive π-conjugation within the tricyclic system. nih.gov
Exploration as Components in Optoelectronic Devices
Perimidine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) as blue emitters. nih.gov Their rigid, planar structure and high fluorescence quantum yields are desirable characteristics for emissive materials. While specific research on this compound in OLEDs is limited, the fundamental properties of the perimidine core suggest its potential. The methylsulfanyl group may influence the emission wavelength and efficiency of the material.
The thermal stability of related compounds, such as certain neodymium complexes, which are stable up to ~200 °C, indicates their suitability for fabrication into optoelectronic devices. rsc.org This suggests that appropriately designed polymers or small molecules containing the this compound unit could also exhibit the necessary stability for device applications.
Potential in Molecular Switches and Memory Devices
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, heat, or a chemical signal. This property is key for the development of molecular-scale memory and logic gates. The perimidine structure, with its ability to exist in different electronic states, presents a foundation for designing such systems.
Research on related heterocyclic systems has demonstrated the feasibility of creating chiroptical molecular switches based on atropisomers. nih.gov While not directly involving this compound, these studies highlight the potential of using steric and electronic control within complex aromatic systems to achieve switching behavior. The introduction of the methylsulfanyl group could be a strategic modification to fine-tune the energy barriers between different conformational or electronic states of a perimidine-based switch.
Catalytic Action in Organic Synthesis
The field of catalysis has benefited from the development of novel ligands and organocatalysts that can facilitate complex organic transformations with high efficiency and selectivity. The structural features of this compound make it a promising candidate in both metal-catalyzed and organocatalytic reactions.
Ligand Design for Metal-Catalyzed Reactions
In metal-catalyzed reactions, the ligand plays a critical role in tuning the reactivity and selectivity of the metal center. mdpi.com The nitrogen atoms of the perimidine ring and the sulfur atom of the methylsulfanyl group in this compound can coordinate with transition metals, forming stable complexes. researchgate.net
The design of ligands based on the perimidine scaffold can influence the steric and electronic environment of the metal catalyst. mdpi.com This, in turn, can control the outcome of catalytic cycles, such as cross-coupling reactions or hydrogenations. The presence of both a rigid aromatic backbone and flexible coordinating heteroatoms allows for the creation of a well-defined coordination sphere around the metal, which is essential for achieving high catalytic performance. nih.gov Research has explored the synthesis of metal complexes with perimidine-type ligands, demonstrating their potential in various catalytic applications. researchgate.net
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. rsc.org Perimidine derivatives, with their basic nitrogen atoms, can function as Brønsted or Lewis bases to activate substrates. The hydrogen atom on the perimidine nitrogen can also participate in hydrogen bonding, enabling the molecule to act as a bifunctional catalyst.
While specific organocatalytic applications of this compound are an emerging area of research, related structures like benzimidazoles have been successfully employed as organocatalysts. nih.gov These catalysts can activate dicarbonyl compounds through hydrogen bonding and basic activation, facilitating reactions like asymmetric amination. nih.gov The structural similarities suggest that this compound could be a viable candidate for similar catalytic transformations.
Investigation as Corrosion Inhibitors for Metallic Substrates
The prevention of corrosion is a major industrial challenge, and organic inhibitors are a widely used solution. researchgate.net Perimidine derivatives, including this compound, have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic and chloride-containing environments. mdpi.com
The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface and form a protective barrier. rdd.edu.iq This adsorption is facilitated by the presence of heteroatoms (N, S) and the π-electrons of the aromatic rings. mdpi.comeurjchem.com
Mechanisms of Protective Film Formation
The protective mechanism of this compound as a corrosion inhibitor involves the formation of a stable film on the metal surface through a combination of physical and chemical adsorption. mdpi.com
Physical Adsorption: In environments containing chloride ions, the protonated nitrogen atoms of the perimidine derivative can be physically adsorbed onto the negatively charged metal surface. mdpi.com
Chemical Adsorption (Chemisorption): The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the empty d-orbitals of iron atoms on the steel surface. researchgate.netmdpi.com This forms strong coordinate bonds, leading to robust adsorption. The extensive π-system of the perimidine ring also contributes to this interaction by overlapping with the metal's d-orbitals. mdpi.com
This adsorption process creates a protective layer that isolates the metal from the corrosive environment, thereby inhibiting both anodic and cathodic reactions of the corrosion process. researchgate.netijettjournal.org Studies have shown that the adsorption of perimidine derivatives on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.comresearchgate.net The presence of the methylsulfanyl group (-SCH3) can further enhance the inhibition efficiency compared to unsubstituted perimidines, likely due to the strong coordinating ability of the sulfur atom. mdpi.com
The following table summarizes the inhibition efficiency of a perimidine derivative (SPMD), which is structurally related to this compound, on HRB400 steel in a simulated concrete pore solution.
| Inhibitor Concentration (mol/L) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 0.456 | - |
| 0.001 | 0.121 | 73.46 |
| 0.005 | 0.083 | 81.80 |
| 0.01 | 0.052 | 88.60 |
| 0.02 | 0.043 | 90.57 |
Data adapted from a study on perimidine derivatives as corrosion inhibitors. mdpi.com
This data clearly indicates that as the concentration of the inhibitor increases, the corrosion current density decreases, and the inhibition efficiency significantly increases, demonstrating the effective formation of a protective film. mdpi.com
Adsorption Behavior on Metal Surfaces
The efficacy of this compound as a component in advanced materials, particularly in the context of protecting metallic systems, is fundamentally linked to its ability to adsorb onto metal surfaces. This adsorption forms a protective layer that can inhibit processes like corrosion. While direct and extensive research specifically detailing the adsorption of this compound on various metal surfaces is limited, significant insights can be drawn from studies on its close structural analog, 1H-perimidine-2-thiol (SPMD). Research on SPMD provides a strong predictive framework for understanding the adsorption characteristics of this compound.
The adsorption process for these types of heterocyclic compounds is generally understood to involve a combination of physical and chemical interactions. The large, electron-rich perimidine ring system, along with heteroatoms like nitrogen and sulfur, plays a crucial role in this process. These features allow the molecule to interact strongly with the d-orbitals of metal atoms on the surface.
Detailed investigations into the adsorption mechanism of perimidine derivatives on steel surfaces in corrosive environments reveal a multi-faceted interaction. The process typically involves:
Physical Adsorption: This can occur through electrostatic interactions between the inhibitor molecules and the charged metal surface.
Chemical Adsorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms in the perimidine derivative and the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net The presence of the sulfur atom is particularly significant as it can form strong coordinate bonds with metal surfaces.
π-Electron Interactions: The extensive π-electron system of the fused naphthalene (B1677914) and pyrimidine (B1678525) rings can interact with the metal surface, leading to a more stable and comprehensive adsorbed layer. researchgate.net
Studies on SPMD have shown that its adsorption on steel surfaces follows the Langmuir adsorption isotherm. researchgate.net This model assumes that the adsorption occurs at specific, localized sites on the surface and forms a monolayer. This suggests that the this compound molecules would form a uniform, single-molecule-thick protective film on the metal.
The adsorption is a spontaneous process, driven by the favorable energetic interactions between the inhibitor molecule and the metal surface. The orientation of the adsorbed molecules is also a critical factor. It is proposed that perimidine derivatives adsorb in a nearly parallel mode to the metal surface, maximizing the contact area and the protective effect of the π-system. duth.gr
The presence of the methylsulfanyl (-SCH3) group in this compound, analogous to the thiol (-SH) group in SPMD, is expected to significantly contribute to its adsorption capabilities. The sulfur atom acts as a strong anchoring point to the metal surface. This strong adsorption is key to its potential application as a corrosion inhibitor, forming a stable barrier between the metal and its environment.
Below are illustrative tables that conceptualize the expected adsorption characteristics based on research into analogous compounds.
Table 1: Postulated Adsorption Characteristics of this compound on Steel
| Adsorption Parameter | Expected Characteristic | Basis of Postulation |
| Adsorption Isotherm | Langmuir | Findings on 1H-perimidine-2-thiol (SPMD) suggest monolayer adsorption on a homogeneous surface. researchgate.net |
| Adsorption Mechanism | Mixed (Physical & Chemical) | Involves electrostatic interactions and coordinate bonding via N and S atoms, plus π-electron sharing. researchgate.net |
| Primary Interaction Sites | Nitrogen and Sulfur atoms | Lone pair electrons on N and S atoms are expected to form coordinate bonds with vacant metal d-orbitals. researchgate.net |
| Molecular Orientation | Near-parallel to surface | Maximizes surface coverage and protective action of the aromatic system. duth.gr |
Table 2: Conceptual Thermodynamic Parameters for Adsorption
| Thermodynamic Parameter | Expected Sign/Value | Implication |
| Standard Free Energy of Adsorption (ΔG°ads) | Negative | The adsorption process is spontaneous. |
| Standard Enthalpy of Adsorption (ΔH°ads) | Negative | The adsorption process is exothermic. |
| Standard Entropy of Adsorption (ΔS°ads) | Varies | The change in order at the metal-solution interface can be complex. |
Future Research Directions and Emerging Opportunities for 2 Methylsulfanyl 1h Perimidine
Exploration of Novel Synthetic Routes and Catalyst Development
While general synthetic routes to perimidine derivatives are well-established, often involving the condensation of 1,8-diaminonaphthalene (B57835) with carbonyl compounds, the specific and efficient synthesis of 2-(methylsulfanyl)-1H-perimidine warrants further investigation. nih.gov Future research should focus on developing novel synthetic pathways that are both high-yielding and environmentally benign.
One promising direction is the exploration of new catalytic systems. While various catalysts, including Lewis acids, organocatalysts, and nanocatalysts, have been successfully employed for the synthesis of 2-substituted perimidines, their application to sulfur-containing analogues is an area ripe for development. nih.govresearchgate.net The development of catalysts that are tolerant to sulfur functional groups and can facilitate the direct introduction of the methylsulfanyl moiety would be a significant advancement. For instance, investigating transition-metal-catalyzed cross-coupling reactions to form the C-S bond at the 2-position could provide a versatile and modular synthetic approach.
Another avenue of exploration is the post-synthetic modification of a perimidine precursor. A potential strategy involves the synthesis of 2-perimidinethione, followed by a selective S-methylation. This two-step process could be optimized through the development of mild and efficient methylation reagents and catalytic procedures to minimize side reactions and maximize yield. Microwave-assisted synthesis could also be explored to shorten reaction times and improve yields. nih.gov
The table below summarizes potential catalytic approaches for the synthesis of perimidine derivatives that could be adapted for this compound.
| Catalyst Type | Example Catalyst | Potential Application for this compound Synthesis | Reference |
| Lewis Acid | Ytterbium(III) triflate | Catalyzing the initial condensation reaction with a sulfur-containing carbonyl equivalent. | nih.gov |
| Organocatalyst | Squaric acid | A green and reusable catalyst for the cyclization step. | nih.gov |
| Nanocatalyst | Magnetic Nanoparticles (e.g., Fe3O4@NCs/BF0.2) | Facilitating a solvent-free and easily separable catalytic process. | nih.gov |
| Transition Metal | Cobalt(II) complexes | Potential for acceptorless dehydrogenative annulation with sulfur-containing alcohols. | rsc.org |
Integration with Advanced Theoretical Models for Predictive Design
Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules and materials. The integration of advanced theoretical models with experimental work on this compound is a crucial future direction. colab.ws
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the electronic structure, spectroscopic properties, and reactivity of this compound. nih.gov Such studies can provide valuable insights into the influence of the methylsulfanyl group on the aromaticity, electron distribution, and frontier molecular orbitals of the perimidine core. This fundamental understanding is essential for predicting the molecule's behavior in various chemical environments and for designing derivatives with specific electronic properties.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their potential biological or material properties. nih.gov By building a library of virtual compounds and calculating relevant molecular descriptors, these models can guide synthetic efforts towards molecules with enhanced activity or desired functionalities, saving significant time and resources.
Furthermore, computational modeling can be used to predict the outcomes of synthetic reactions and to design more efficient catalytic systems. By simulating reaction pathways and transition states, researchers can identify optimal reaction conditions and catalyst structures for the synthesis of this compound and its derivatives.
Investigation in Multi-Component Hybrid Systems
The unique structure of this compound, featuring both a rigid aromatic core and a flexible, electron-donating methylsulfanyl group, makes it an excellent candidate for incorporation into multi-component hybrid systems. thermopedia.com
One area of opportunity lies in the use of this compound as a ligand for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the perimidine ring and the sulfur atom of the methylsulfanyl group can act as coordination sites for a variety of metal ions. The resulting hybrid materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, separation, and sensing.
Another promising avenue is the development of multi-component reactions involving this compound as a building block. mdpi.com These reactions can be used to assemble complex molecular architectures in a single step, providing rapid access to diverse chemical libraries. The resulting compounds could be screened for a wide range of biological activities or material applications.
The incorporation of this compound into polymer backbones or as pendant groups could also lead to new hybrid materials with tailored properties. The perimidine unit can impart thermal stability and specific electronic properties, while the methylsulfanyl group offers a site for further functionalization or cross-linking.
Development of New Functional Materials with Tunable Properties
A significant opportunity for future research lies in the development of new functional materials based on this compound with tunable properties. nih.gov The presence of the sulfur atom is key to this endeavor, as it can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone.
This chemical transformation would dramatically alter the electronic nature of the substituent, from electron-donating (methylsulfanyl) to strongly electron-withdrawing (methylsulfonyl). This ability to tune the electronic properties of the 2-substituent provides a powerful strategy for modulating the optical and electronic characteristics of the perimidine system. For example, it could be used to fine-tune the absorption and emission wavelengths of fluorescent dyes or to modify the energy levels of organic semiconductors. researchgate.net
The potential applications for these tunable materials are vast. They could be explored as:
Organic Light-Emitting Diodes (OLEDs): By tuning the emission color through oxidation of the sulfur atom.
Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials in the active layer of solar cells.
Chemosensors: Where the interaction of an analyte with the sulfur atom or the perimidine core leads to a detectable change in the material's optical or electronic properties.
Non-linear Optical (NLO) Materials: The push-pull nature that can be induced by modifying the sulfur group could lead to materials with significant NLO properties.
The table below outlines the potential for tuning the properties of materials based on this compound through chemical modification.
| Compound | Electronic Nature of Substituent | Potential Impact on Material Properties |
| This compound | Electron-donating | Potential for use as an electron donor in charge-transfer materials. |
| 2-(Methylsulfinyl)-1H-perimidine | Electron-withdrawing | Shifted absorption/emission spectra; altered redox potentials. |
| 2-(Methylsulfonyl)-1H-perimidine | Strongly electron-withdrawing | Further shifts in optical and electronic properties; potential for high electron affinity materials. |
Q & A
Q. What are the established methods for synthesizing 2-(Methylsulfanyl)-1H-perimidine and its derivatives?
The synthesis typically involves condensation reactions using 1,8-diaminonaphthalene and sulfur-containing reagents. For example, the title compound can be prepared via reaction with methylsulfanyl precursors in ethanol, followed by crystallization at room temperature to yield single crystals suitable for X-ray analysis . Cyclocondensation strategies, such as those involving [4+2] reactions with 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives, are also effective for annulated derivatives . Key steps include pH control, solvent selection (e.g., ethanol for crystallization), and purification via column chromatography to isolate intermediates.
Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, studies using SHELX software (SHELXL for refinement, SHELXS for structure solution) reveal that the compound crystallizes in a monoclinic system (space group P21/c) with geometric parameters such as C–S bond lengths of 1.736–1.752 Å and N–H⋯I hydrogen bonds stabilizing the lattice . Hydrogen atoms are often modeled using riding-motion approximations (for C–H) or refined freely (for N–H) to improve accuracy .
Q. What spectroscopic techniques are essential for characterizing the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methylsulfanyl groups and aromatic protons. For example, methylsulfanyl protons typically appear as singlets near δ 2.5 ppm .
- IR spectroscopy : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) provide functional group validation .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 342.19 for the iodide salt) .
Elemental analysis (C, H, N, S) is also critical to confirm stoichiometry .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data in understanding the electronic properties of this compound?
DFT studies using programs like ADF (Amsterdam Density Functional) can predict electronic properties such as HOMO-LUMO gaps, charge distribution, and molecular orbital interactions. For instance, the methylsulfanyl group’s electron-donating effects can be quantified via Mulliken charges, while time-dependent DFT (TDDFT) models excitation energies for photophysical studies . These calculations validate experimental UV-Vis spectra and explain reactivity trends in nucleophilic substitution reactions .
Q. What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic observations in this compound derivatives?
- Cross-validation : Compare SCXRD bond lengths (e.g., C–S = 1.736 Å ) with DFT-optimized geometries to identify discrepancies.
- Dynamic effects : NMR may average conformational states (e.g., methyl rotation), whereas SCXRD captures static structures. Use variable-temperature NMR to probe dynamics .
- Refinement protocols : In SHELXL, adjust restraints for disordered regions (e.g., methyl groups) and apply Hirshfeld surface analysis to validate hydrogen-bonding networks .
Q. What are the mechanistic considerations in the cyclocondensation reactions used to synthesize annulated derivatives of this compound?
Cyclocondensation often follows a [4+2] pathway, where 1,8-diaminonaphthalene acts as a 1,4-binucleophile. For example, reactions with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate proceed via nucleophilic attack at the thiocarbonyl group, followed by cyclization and elimination of methanol . Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature control the regioselectivity of annulation, as evidenced by crystallographic data showing planar fused-ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
